1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H11ClO3 This compound is characterized by a cyclopropane ring attached to a carboxylic acid group and a 5-chloro-2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 5-chloro-2-methoxybenzyl chloride, followed by carboxylation. The reaction typically requires a strong base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carboxamide: Similar structure with an amide group instead of a carboxylic acid group.
1-(5-chloro-2-methoxyphenyl)cyclopropane-1-methanol: Similar structure with a hydroxyl group instead of a carboxylic acid group.
Uniqueness: 1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
1039952-36-7 |
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Molecular Formula |
C11H11ClO3 |
Molecular Weight |
226.65 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11ClO3/c1-15-9-3-2-7(12)6-8(9)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChI Key |
HCJQBQPISPUKOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2(CC2)C(=O)O |
Purity |
0 |
Origin of Product |
United States |
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